molecular formula C7H3ClN2O4S B2809472 2-Cyano-5-nitrobenzene-1-sulfonyl chloride CAS No. 1314977-09-7

2-Cyano-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2809472
CAS No.: 1314977-09-7
M. Wt: 246.62
InChI Key: HNLWIJONFQGUCK-UHFFFAOYSA-N
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Description

2-Cyano-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClN2O4S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a cyano group, a nitro group, and a sulfonyl chloride group attached to a benzene ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-cyanobenzenesulfonyl chloride. The nitration process introduces a nitro group into the benzene ring, resulting in the formation of the desired compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.

    Electrophilic Aromatic Substitution: The compound can undergo further electrophilic substitution reactions, where the benzene ring is attacked by electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions, often under basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), and iron powder are used for the reduction of the nitro group.

    Electrophilic Aromatic Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitronium ions can be used in these reactions.

Major Products Formed:

    Sulfonamide and Sulfonate Derivatives: Formed from substitution reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Various Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

2-Cyano-5-nitrobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Cyano-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions, leading to the formation of sulfonamide and sulfonate derivatives. The nitro group can participate in reduction reactions, converting to an amino group, which can further react with other reagents. The cyano group can also influence the reactivity of the compound by stabilizing intermediates formed during reactions.

Comparison with Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the cyano group.

    2-Cyanobenzenesulfonyl chloride: Similar structure but lacks the nitro group.

    5-Nitro-2-chlorobenzenesulfonyl chloride: Similar structure but lacks the cyano group.

Uniqueness: 2-Cyano-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both the cyano and nitro groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for a broader range of applications compared to its similar counterparts.

Properties

IUPAC Name

2-cyano-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-3-6(10(11)12)2-1-5(7)4-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLWIJONFQGUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314977-09-7
Record name 2-cyano-5-nitrobenzene-1-sulfonyl chloride
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